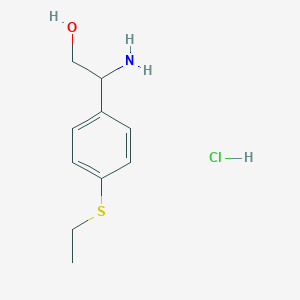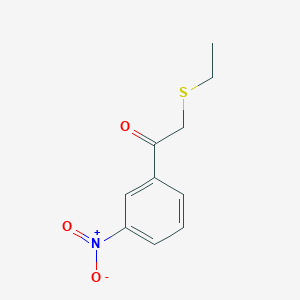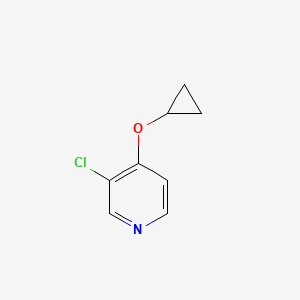
(R)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-7-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-7-yl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group and a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of sodium borohydride in methanol at -40°C to achieve high yields . Another method includes the inversion of the erythro isomer to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amino alcohols .
科学的研究の応用
Chemistry
In chemistry, ®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-7-yl)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds .
Biology
In biological research, this compound is used to study the interactions between quinoline derivatives and biological targets.
Medicine
In medicine, ®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-7-yl)propanoic acid is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural properties make it suitable for use in various applications, including catalysis and material science .
作用機序
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-7-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes and the induction of cell death in cancer cells .
類似化合物との比較
Similar Compounds
®-2-((tert-Butoxycarbonyl)amino)-3-(phenyl)propanoic acid: Similar structure but with a phenyl group instead of a quinoline moiety.
®-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid: Similar structure but with a pyridine group instead of a quinoline moiety.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-7-yl)propanoic acid is unique due to the presence of the quinoline moiety, which imparts distinct chemical and biological properties. The quinoline group enhances the compound’s ability to interact with biological targets, making it more effective in certain applications compared to similar compounds .
特性
分子式 |
C17H20N2O4 |
|---|---|
分子量 |
316.35 g/mol |
IUPAC名 |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-7-ylpropanoic acid |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-11-6-7-12-5-4-8-18-13(12)9-11/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1 |
InChIキー |
OGYMSFROKMYWOS-CQSZACIVSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC2=C(C=CC=N2)C=C1)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=CC=N2)C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


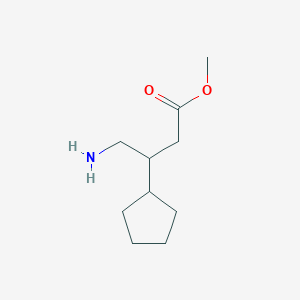

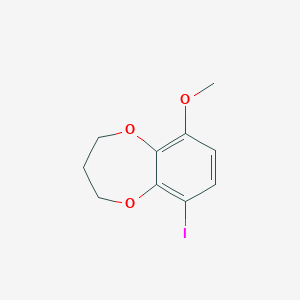

![5-Chloro-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15328304.png)
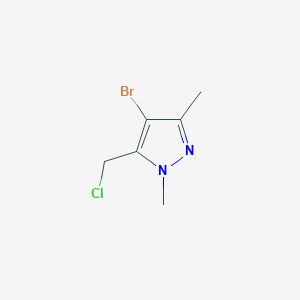
![3-(3-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B15328321.png)
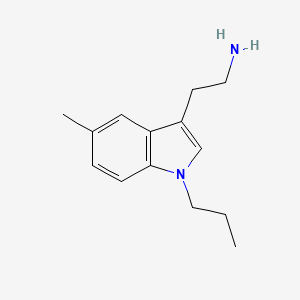
![2-(Aminomethyl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide](/img/structure/B15328336.png)
